2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde
Description
Properties
IUPAC Name |
2-pyridin-3-yl-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-5-8-6-13-9(11-8)7-2-1-3-10-4-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFHURULTRKXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with thioamide derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide in an ethanol solution to facilitate the reaction . Another approach includes the use of magnesium oxide nanoparticles as a catalyst to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Additions at the Aldehyde Group
The aldehyde moiety (-CHO) at the 4-position of the thiazole ring undergoes classical nucleophilic additions:
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Hydrazone Formation : Reacts with hydrazines to form hydrazones, as demonstrated in the synthesis of anti-tuberculosis agents. For example, condensation with aryl hydrazines yields Schiff base derivatives .
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Schiff Base Synthesis : Condensation with primary amines generates imine derivatives, which are precursors for bioactive compounds .
Example Reaction Conditions :
| Substrate | Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 2-(Pyridin-3-yl)thiazole-4-carbaldehyde | Hydrazine hydrate | Ethanol | Reflux | 85% |
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles:
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Thiazolo[4,5-b]pyridine Derivatives : Reacts with α-haloketones in basic media to generate bicyclic structures.
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Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamines yields triazole-linked hybrids .
Key Data :
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Cyclization with ethyl 2-chloroacetoacetate under reflux conditions produces ethyl-5-methyl-2-(pyridine-3-yl)thiazole-4-carboxylate .
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Catalytic systems (e.g., CuI) enhance reaction efficiency, achieving yields >75% .
Condensation with Heterocyclic Amines
The pyridine ring directs regioselective substitutions:
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Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces amino groups at the pyridine’s 2- and 6-positions .
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Suzuki-Miyaura Cross-Coupling : Boronic acids react at the thiazole’s 5-position under Pd(PPh₃)₄ catalysis.
Reaction Optimization :
| Catalyst | Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | K₂CO₃ | DMF | 92% |
Oxidation and Reduction Pathways
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Oxidation : The aldehyde group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄, though this reaction is less explored for this specific compound.
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Reduction : NaBH₄ reduces the aldehyde to a primary alcohol, but competing side reactions with the thiazole ring limit utility.
Stability and Reactivity Considerations
Scientific Research Applications
Medicinal Chemistry
2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde is explored for its potential as a bioactive molecule. Its derivatives have shown promising results in several biological assays:
- Cytotoxic Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against breast carcinoma (T47D), colon carcinoma (HT-29), and leukemia cells (Jurkat E6.1) with varying IC50 values indicating their effectiveness.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| T47D (Breast) | 15.0 | Apoptosis induction |
| HT-29 (Colon) | 20.5 | Cell cycle arrest |
| Jurkat E6.1 (Leukemia) | 10.2 | Caspase activation |
- Antimicrobial Activity : The compound shows activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
Antiparasitic Properties
Recent studies have focused on the compound's activity against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that derivatives of this compound exhibit significant inhibition of the parasite's growth.
- Case Study : A series of thiazole derivatives were synthesized and tested for their trypanocidal activity. Results showed that certain modifications increased potency significantly, with some compounds achieving IC50 values below 10 µM against trypomastigote forms.
Material Science
The compound's unique electronic properties make it a candidate for applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its ability to participate in various chemical reactions allows for the synthesis of complex materials with tailored properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in microbial growth, leading to antimicrobial effects. In cancer cells, it may interfere with cell cycle regulation and induce apoptosis through the inhibition of key signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three analogs (Table 1), emphasizing structural variations, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Pyridine vs. Bromophenyl Substitution: Replacing pyridin-3-yl with 4-bromophenyl (as in 2-(4-Bromophenyl)-Thiazole-4-Carbaldehyde) increases molecular weight (MW: 283.1 vs. However, the absence of pyridine reduces hydrogen-bonding capacity, which may limit target binding in pharmaceuticals.
- Core Heterocycle : Pyrazole-based analogs (e.g., 3-(3-Hydroxyphenyl)-Pyrazole-4-Carbaldehyde) exhibit distinct electronic profiles due to the five-membered ring’s reduced aromaticity compared to thiazole, impacting antioxidant efficacy .
Physicochemical and Reactivity Profiles
- Solubility : The hydrochloride salt of 2-(Pyridin-4-Yl)-Thiazole-5-Carbaldehyde offers superior aqueous solubility (>50 mg/mL) compared to the neutral target compound (<5 mg/mL) .
- Reactivity: The aldehyde group in the target compound participates in Schiff base formation and Knoevenagel condensations, similar to pyrazole analogs. However, bromine in 2-(4-Bromophenyl)-Thiazole-4-Carbaldehyde enables cross-coupling reactions (e.g., Suzuki-Miyaura), expanding synthetic utility .
Biological Activity
2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by data tables and relevant research findings.
Overview of the Compound
Chemical Structure :
- IUPAC Name : 2-pyridin-3-yl-1,3-thiazole-4-carbaldehyde
- Molecular Formula : C9H6N2OS
- CAS Number : 184679-13-8
The compound features both pyridine and thiazole rings, which contribute to its unique biological properties.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 0.25 µg/mL | 28 |
| Staphylococcus aureus | 0.22 µg/mL | 30 |
| Candida albicans | 0.30 µg/mL | 25 |
The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi, showcasing its potential as a therapeutic agent for infectious diseases .
2. Antiviral Activity
In addition to its antibacterial properties, this compound has shown promise in antiviral applications. Studies have suggested that it can inhibit viral replication by targeting specific viral enzymes.
Case Study : A recent study highlighted the efficacy of thiazole derivatives in inhibiting SARS-CoV-2 proteases, indicating that similar compounds may offer antiviral benefits through structural analogies .
3. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| H460 | 15 | Induction of apoptosis |
| A549 | 12 | Inhibition of cell cycle progression |
| HT-29 | 18 | Disruption of signaling pathways |
The compound's mechanism involves the inhibition of key signaling pathways that regulate cell proliferation and survival, leading to increased apoptosis in cancer cells .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Antimicrobial Effects : The compound inhibits enzymes critical for microbial growth.
- Anticancer Effects : It interferes with cell cycle regulation and promotes apoptosis through modulation of signaling pathways.
Similar Compounds
| Compound Name | Structural Differences | Notable Biological Activity |
|---|---|---|
| 2-(Pyridin-2-Yl)-1,3-Thiazole-4-Carbaldehyde | Different position of pyridine | Moderate antibacterial activity |
| 2-(Pyridin-4-Yl)-1,3-Thiazole-4-Carbaldehyde | Different position of pyridine | Low anticancer activity |
The unique position of the pyridine ring in this compound enhances its interaction with biological targets compared to its analogs .
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde?
- Answer : The compound is typically synthesized via nucleophilic substitution reactions using halogenated precursors (e.g., 5-chloro-pyrazole derivatives) with phenols or thiols under basic conditions (e.g., K₂CO₃ as a catalyst) . Propargylation reactions, where alkyne-containing intermediates react with aldehydes, are also employed, as seen in the synthesis of structurally similar pyrazole-carbaldehyde derivatives . Key steps include solvent optimization (e.g., DMF or ethanol) and purification via column chromatography.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Answer : Routine characterization involves ¹H/¹³C-NMR for confirming hydrogen and carbon environments, IR spectroscopy to identify aldehyde (C=O) and aromatic stretches, and mass spectrometry for molecular weight validation. For crystalline samples, X-ray diffraction paired with SHELXL refinement resolves bond lengths and angles, critical for structural validation .
Q. What are the primary challenges in isolating pure this compound?
- Answer : Challenges include:
- Byproduct formation : Competing reactions (e.g., over-oxidation of the aldehyde group).
- Purification : Low solubility in common solvents necessitates gradient elution in chromatography .
- Hygroscopicity : The aldehyde group may absorb moisture, requiring anhydrous storage conditions.
Advanced Research Questions
Q. How can reaction yields be optimized for multi-step syntheses of this compound?
- Answer : Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Catalyst screening : Testing alternatives to K₂CO₃ (e.g., Cs₂CO₃ for sterically hindered substrates).
- Kinetic monitoring : Using HPLC or TLC to track intermediate formation and adjust reaction times .
- Temperature control : Microwave-assisted synthesis can reduce reaction times and improve regioselectivity .
Q. How should researchers address discrepancies between experimental and computational spectral data?
- Answer : Contradictions (e.g., NMR chemical shifts vs. DFT predictions) require:
- Experimental validation : Repeat measurements under standardized conditions (e.g., solvent, temperature).
- Conformational analysis : Use software like Gaussian to model rotameric states affecting spectral outcomes.
- Cross-referencing : Compare with published data for analogous compounds (e.g., 1-phenyl-pyrazole-4-carbaldehydes ).
Q. What strategies enhance the biological activity of this compound through structural modification?
- Answer : Activity enhancement involves:
- Functional group introduction : Adding electron-withdrawing groups (e.g., -NO₂, -CF₃) to the pyridine ring to modulate electronic properties.
- Heterocycle fusion : Creating triazole or morpholine hybrids to improve binding affinity, as demonstrated in antimicrobial thiazole-triazole derivatives .
- Docking studies : Molecular modeling against target proteins (e.g., bacterial enzymes) guides rational design .
Q. How can crystallographic data resolve ambiguities in tautomeric forms of this compound?
- Answer : X-ray crystallography with SHELXL refinement distinguishes tautomers (e.g., thiazole vs. thiazoline forms) by precisely mapping bond lengths (e.g., C-S vs. C=N distances). High-resolution data (≤ 0.8 Å) are critical for identifying hydrogen-bonding networks that stabilize specific tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
